molecular formula C10H12BrClF3NO B6161885 1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 2703779-89-7

1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B6161885
CAS No.: 2703779-89-7
M. Wt: 334.6
InChI Key:
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Description

1-[3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride, also known as 1-BTEPA-HCl, is a compound used in scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and has a molecular weight of 316.81 g/mol. It is primarily used in organic synthesis and as a reagent in various chemical reactions.

Scientific Research Applications

1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in a variety of chemical reactions, and as a ligand in coordination chemistry. It is also used as a substrate in the synthesis of pharmaceuticals, as a catalyst in the preparation of polymers, and as an additive in the production of various products.

Mechanism of Action

1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride acts as a catalyst in a variety of chemical reactions. It is capable of activating a variety of substrates, including alkanes, alkenes, alcohols, and amines. It can also react with electron-rich substrates to form new molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-tumor activities. It has also been found to have potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available. It is also a highly reactive compound, making it suitable for a wide range of chemical reactions. However, it can be toxic in high concentrations and can be corrosive to some materials.

Future Directions

1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on its potential applications in drug discovery, in the development of new catalysts, and in the synthesis of novel materials. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential therapeutic applications.

Synthesis Methods

1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride can be synthesized using a two-step method. In the first step, 3-bromo-4-trifluoroethoxyphenol is reacted with ethylenediamine to form this compound. In the second step, the product is then crystallized from aqueous ethanol to form the desired compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-amine hydrochloride' involves the reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde with ethan-1-amine in the presence of a reducing agent to obtain the intermediate 1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol. This intermediate is then converted to the final product by reaction with hydrochloric acid." "Starting Materials": ["3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde", "ethan-1-amine", "reducing agent", "hydrochloric acid"] "Reaction": ["Step 1: Reaction of 3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde with ethan-1-amine in the presence of a reducing agent to obtain the intermediate 1-[3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]ethan-1-ol.", "Step 2: Conversion of the intermediate to the final product by reaction with hydrochloric acid."] }

2703779-89-7

Molecular Formula

C10H12BrClF3NO

Molecular Weight

334.6

Purity

95

Origin of Product

United States

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